(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the 2-sulfanylidenethiazolidin-4-one class, known for their diverse biological activities, including antifungal properties and inhibition of viral enzymes like HCV-RNA polymerase . Its structure features a thiazolidinone core with a methyl group at position 3 and a 5-(2-nitrophenyl)furan-2-ylmethylidene substituent at position 5 (Figure 1). The nitro group at the ortho position of the phenyl ring and the furan-methylidene linkage contribute to its electronic and steric profile, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(5E)-3-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c1-16-14(18)13(23-15(16)22)8-9-6-7-12(21-9)10-4-2-3-5-11(10)17(19)20/h2-8H,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRHLJWZNNPWQE-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This compound features a complex structure that includes a thiazolidinone ring and various substituents that influence its pharmacological properties. The biological activity of thiazolidin-4-one derivatives, including this compound, has been extensively studied, revealing potential applications in medicinal chemistry.
The molecular formula of this compound is . The presence of the nitrophenyl and furan moieties contributes to its unique reactivity and biological profile.
Biological Activities
Research indicates that thiazolidin-4-one derivatives exhibit a wide range of biological activities, including:
- Antioxidant Activity : Studies have shown that modifications in the thiazolidinone structure can enhance antioxidant properties. For example, certain derivatives demonstrated significant inhibition of lipid peroxidation, indicating their potential as antioxidants .
- Antimicrobial Activity : Thiazolidin-4-one derivatives have been evaluated for their antimicrobial properties against various pathogens. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria .
- Antidiabetic Activity : Thiazolidinones are recognized for their role in glucose metabolism regulation, with some compounds exhibiting activity similar to established antidiabetic drugs by targeting PPARγ receptors .
- Anticancer Activity : The anticancer potential of thiazolidinone derivatives has been explored in various studies, with some compounds showing efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the following factors:
- Substituents on the Thiazolidinone Ring : Variations in substituents at positions 2, 3, and 5 can significantly alter the compound's activity. For instance, the introduction of electron-withdrawing groups has been associated with enhanced anticancer and antimicrobial activities .
- Furan and Nitrophenyl Groups : The presence of these groups contributes to the compound's reactivity and interaction with biological targets. Their electronic properties can modulate the overall pharmacological profile .
Case Studies
Several studies have investigated the biological activities of related thiazolidinone compounds:
- Antioxidant Studies : A series of thiazolidinones were tested for antioxidant activity using different assays (DPPH, ABTS). Compounds with specific substitutions showed significant radical scavenging activity, highlighting their potential as therapeutic agents .
- Antimicrobial Evaluation : In a comparative study, various thiazolidinone derivatives were synthesized and tested against common bacterial strains. Results indicated that certain modifications led to increased antibacterial efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one as an anticancer agent. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidinones exhibit cytotoxic effects against human cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory activity. Research indicates that it can inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs. Molecular docking studies suggest that it interacts effectively with cyclin-dependent kinases, which are crucial in regulating cell cycle progression and inflammation .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. This characteristic is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi .
Material Science Applications
The unique structural features of this compound allow it to be utilized in material science. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties. The incorporation of thiazolidinone moieties can enhance charge transport properties, making these materials suitable for optoelectronic applications .
Agricultural Chemistry Applications
In agricultural chemistry, the compound's potential as a pesticide or herbicide is under investigation. Its ability to disrupt biological pathways in pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides. Studies are ongoing to evaluate its efficacy against common agricultural pests and diseases .
Case Study 1: Anticancer Evaluation
A study conducted on various thiazolidinone derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Case Study 2: Anti-inflammatory Mechanism
In a recent publication, the anti-inflammatory effects of related thiazolidinones were attributed to their ability to inhibit pro-inflammatory cytokines. The study provided insights into their mechanism of action through in vitro assays showing reduced levels of TNF-alpha and IL-6 in treated cells .
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (C=S) undergoes oxidation to sulfoxide (C-SO) or sulfone (C-SO₂) using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
| Oxidizing Agent | Product | Conditions | Observed Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 6 hours | Partial conversion (40–50%) |
| KMnO₄ (acidic) | Sulfone derivative | 60°C, 2 hours | Complete oxidation |
Reduction Pathways
The nitro group (-NO₂) on the phenyl ring is reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) .
| Reducing Agent | Product | Conditions | Selectivity |
|---|---|---|---|
| H₂/Pd-C (10% wt) | 2-Aminophenyl-furan derivative | EtOH, 50 psi H₂ | >90% conversion |
| Na₂S₂O₄ | Partially reduced intermediates | Aqueous NaOH, RT | Competitive side reactions |
Electrophilic Aromatic Substitution (EAS)
The furan and nitrophenyl rings participate in EAS. Nitration and halogenation occur preferentially on the electron-deficient nitrophenyl ring.
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2-nitrophenyl derivative |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 4-Bromo-2-nitrophenyl adduct |
Nucleophilic Attack at the Thioxo Group
The thioxo sulfur reacts with nucleophiles like amines or hydrazines, forming thiol derivatives or substituted thiazolidinones.
| Nucleophile | Product | Conditions |
|---|---|---|
| Ethylamine | 2-(Ethylamino)thiazolidinone | Reflux, 12 hours |
| Hydrazine hydrate | 2-Hydrazinylidene-thiazolidinone | RT, 24 hours |
Cycloaddition Reactions
The exocyclic α,β-unsaturated ketone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered bicyclic systems .
| Diene | Conditions | Product Yield (%) |
|---|---|---|
| Cyclopentadiene | Toluene, 100°C, 8 hours | 55–60 |
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes cis-trans isomerization at the exocyclic double bond, altering its biological activity profile .
| Light Source | Isomer Ratio (E:Z) | Half-Life |
|---|---|---|
| UV (254 nm) | 1:1.2 after 2 hours | 45 minutes |
Key Mechanistic Insights:
-
Thioxo Group Reactivity : The C=S bond’s polarization makes it susceptible to oxidation and nucleophilic attack, driving pharmacological modulation.
-
Nitro Group Effects : Electron-withdrawing -NO₂ enhances EAS on the phenyl ring but complicates reduction selectivity .
-
Conjugation Effects : The planar structure from furan-thiazolidinone conjugation stabilizes transition states in cycloadditions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Parameters of Analogs
*Calculated based on molecular formula C₁₆H₁₁N₃O₅S₂.
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (~397.4 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like (430.5 g/mol).
- Density and Solubility : Analogs like with methoxy and nitro groups exhibit higher predicted density (1.43 g/cm³), suggesting crystalline stability but lower aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
